![molecular formula C21H16ClN3O4S B2875144 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 687580-87-6](/img/no-structure.png)

3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

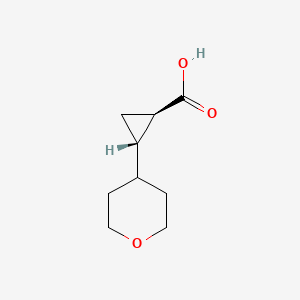

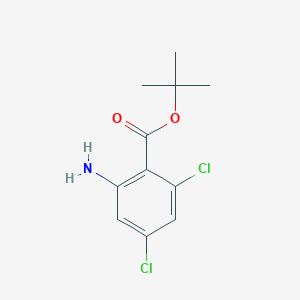

The compound “3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidine derivative . Pyrimidine derivatives have been reported to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves the reaction of a pyrazolone derivative with some electrophilic and nucleophilic reagents . The starting material, a pyrazolone derivative, is synthesized from acylation of pyrazolone with acetyl chloride in acetic anhydride and sodium acetate under reflux .Molecular Structure Analysis

The molecular structure of similar pyrimidine derivatives was confirmed by elemental analyses and spectral data . The synthesized pyrimidine derivatives contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar pyrimidine derivatives include cyclocondensation of a pyrazolone derivative with active methylene .Applications De Recherche Scientifique

Structural Characterization and Synthesis

Thieno[2,3-d]pyrimidine derivatives have been synthesized and characterized, highlighting their structural complexity and potential for further modification. These compounds typically crystallize in specific forms and demonstrate unique molecular interactions, such as hydrogen bonding, which could be critical for their biological activity or material properties (Low et al., 2004). Synthesis routes have been explored to create various substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, showcasing the chemical versatility and potential for targeted applications in drug development or material science (Hirota et al., 1990).

Biological Activities

Several studies have focused on the biological activities of thieno[2,3-d]pyrimidine derivatives. These compounds have been investigated for their potential urease inhibition properties, suggesting applications in treating diseases where urease activity is a factor (Rauf et al., 2010). Furthermore, the antitumor activities of specific derivatives highlight the therapeutic potential of these compounds against various cancer types (Grivsky et al., 1980).

Chemical Properties and Reactions

The chemical reactivity and properties of thieno[2,3-d]pyrimidine derivatives have been a subject of interest. For instance, the synthesis and characterization of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones through water-based reactions indicate environmentally friendly methodologies for creating these compounds, with implications for green chemistry (Shaabani et al., 2002).

Orientations Futures

The future directions for research on this compound could involve further exploration of its pharmacological activities, optimization of its synthesis process, and investigation of its mechanism of action. The compound could also be tested against various microorganisms and human cancer cell lines .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2,4-dimethylthiophene-3-carboxylic acid to form 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is then reacted with 4-nitrobenzyl bromide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2,4-dimethylthiophene-3-carboxylic acid", "4-nitrobenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2,4-dimethylthiophene-3-carboxylic acid in the presence of a base such as potassium carbonate to form 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to form 3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

Numéro CAS |

687580-87-6 |

Formule moléculaire |

C21H16ClN3O4S |

Poids moléculaire |

441.89 |

Nom IUPAC |

3-(4-chlorophenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H16ClN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-9-5-15(22)6-10-16)21(27)23(20)11-14-3-7-17(8-4-14)25(28)29/h3-10H,11H2,1-2H3 |

Clé InChI |

OVKVGZCBQNCSBZ-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2875061.png)

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one](/img/structure/B2875064.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2875065.png)

![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875070.png)

![3-((5-(isopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2875073.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2875075.png)

![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2875080.png)

![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2875082.png)